![molecular formula C17H13N3O B2361460 4-(Hydroxyimino)-3-(4-methylphenyl)indeno[2,3-D]pyrazole CAS No. 190436-27-2](/img/structure/B2361460.png)
4-(Hydroxyimino)-3-(4-methylphenyl)indeno[2,3-D]pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Hydroxyimino)-3-(4-methylphenyl)indeno[2,3-D]pyrazole is a complex organic compound that belongs to the class of indeno-pyrazoles This compound is characterized by the presence of a hydroxyimino group and a 4-methylphenyl group attached to the indeno-pyrazole core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxyimino)-3-(4-methylphenyl)indeno[2,3-D]pyrazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indeno-Pyrazole Core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and indanone.
Introduction of the 4-Methylphenyl Group: This step involves the substitution reaction where a 4-methylphenyl group is introduced to the indeno-pyrazole core using reagents like 4-methylphenyl halides.
Addition of the Hydroxyimino Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4-(Hydroxyimino)-3-(4-methylphenyl)indeno[2,3-D]pyrazole can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
4-(Hydroxyimino)-3-(4-methylphenyl)indeno[2,3-D]pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(Hydroxyimino)-3-(4-methylphenyl)indeno[2,3-D]pyrazole involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, while the indeno-pyrazole core can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-(Hydroxyimino)-3-phenylindeno[2,3-D]pyrazole: Lacks the 4-methyl group, which may affect its chemical reactivity and biological activity.
4-(Amino)-3-(4-methylphenyl)indeno[2,3-D]pyrazole: Contains an amino group instead of a hydroxyimino group, leading to different chemical properties and applications.
Uniqueness
4-(Hydroxyimino)-3-(4-methylphenyl)indeno[2,3-D]pyrazole is unique due to the presence of both the hydroxyimino and 4-methylphenyl groups, which confer specific chemical reactivity and potential biological activities that are distinct from similar compounds.
属性
IUPAC Name |
3-(4-methylphenyl)-4-nitroso-1,2-dihydroindeno[1,2-c]pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O/c1-10-6-8-11(9-7-10)15-14-16(19-18-15)12-4-2-3-5-13(12)17(14)20-21/h2-9,18-19H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYWDMDMNAPRRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C(=C4C=CC=CC4=C3N=O)NN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
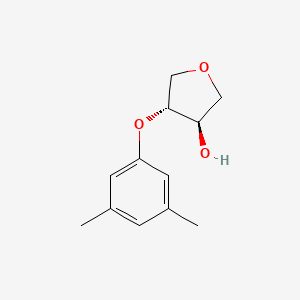
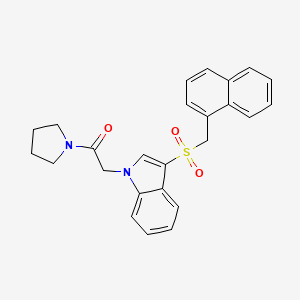
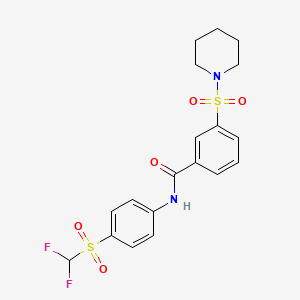
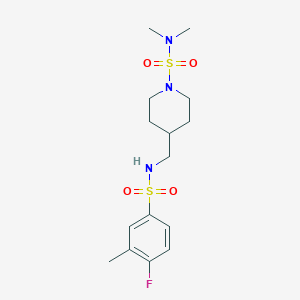
![3-(4-fluorophenyl)sulfonyl-N-(2-methoxy-5-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2361383.png)
![1-{[1-(3-Bromobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2361384.png)

![N-(2,2-dimethoxyethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2361386.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(5,6-dihydrobenzo[h]quinazolin-2-yl)acetamide](/img/structure/B2361388.png)

![2-(4-methoxyphenoxy)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2361391.png)
![(Z)-methyl 2-(6-methoxy-2-((2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2361395.png)
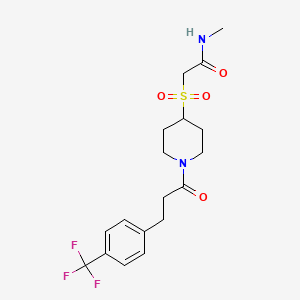
![N-[2-(4-chloro-2-isopropyl-5-methylphenoxy)ethyl]acetamide](/img/structure/B2361400.png)
